molecular formula C19H21NO5S B12155129 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(4-methoxybenzyl)prop-2-enamide CAS No. 585562-09-0

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(4-methoxybenzyl)prop-2-enamide

Cat. No.: B12155129
CAS No.: 585562-09-0
M. Wt: 375.4 g/mol
InChI Key: CNOJCFXTCYLZJM-CMDGGOBGSA-N
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Description

“(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(4-methoxybenzyl)prop-2-enamide” is a mouthful, but let’s break it down. This compound belongs to the class of enamides , characterized by a double bond between the nitrogen and carbon atoms in the amide group

    IUPAC Name: this compound

    Molecular Formula: CHNOS

    Structure: !Compound Structure)

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common route starts with the reaction of furan-2-carbaldehyde with 4-methoxybenzylamine to form an imine intermediate. Subsequent reduction of the imine using a reducing agent (such as sodium borohydride) yields the corresponding amine. Finally, the amine reacts with 1,1-dioxidotetrahydrothiophene to form the target compound.

Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods prioritize efficiency and scalability. Large-scale production might involve continuous flow processes or optimized batch reactions.

Chemical Reactions Analysis

Reactions:

    Oxidation: The furan ring can undergo oxidation, leading to the formation of furan-2-carboxylic acid.

    Reduction: Reduction of the imine intermediate to the amine is a crucial step.

    Substitution: The benzyl group can undergo substitution reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH) in methanol or ethanol.

    Substitution: Various alkylating agents (e.g., alkyl halides).

Major Products: The major product is the target compound itself, which exhibits interesting biological properties.

Scientific Research Applications

Chemistry:

    Catalysis: Enamides serve as ligands in transition metal-catalyzed reactions.

    Organic Synthesis: Building blocks for more complex molecules.

Biology and Medicine:

    Anticancer Properties: Some enamides exhibit antiproliferative effects against cancer cells.

    Anti-inflammatory Activity:

Industry:

    Fine Chemicals: Used as intermediates in pharmaceutical and agrochemical industries.

Mechanism of Action

The exact mechanism of action remains an active area of research. the compound likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

: Reference 1 : Reference 2 : Reference 3

Properties

CAS No.

585562-09-0

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C19H21NO5S/c1-24-17-6-4-15(5-7-17)13-20(16-10-12-26(22,23)14-16)19(21)9-8-18-3-2-11-25-18/h2-9,11,16H,10,12-14H2,1H3/b9-8+

InChI Key

CNOJCFXTCYLZJM-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3

solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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